molecular formula C24H23N5O2S B12145031 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B12145031
M. Wt: 445.5 g/mol
InChI Key: FPWPOIKSMBSQKY-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Benzyloxyphenyl Moiety: This step involves the coupling of the benzyloxyphenyl group to the triazole-sulfanyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Final Acetylation: The final step is the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(methoxy)phenyl]acetamide
  • 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(ethoxy)phenyl]acetamide

Uniqueness

The unique combination of the triazole ring, sulfanyl group, and benzyloxyphenyl moiety in 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide distinguishes it from similar compounds. This specific structure may confer unique biological activities and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O2S/c1-17-6-5-9-19(14-17)23-27-28-24(29(23)25)32-16-22(30)26-20-10-12-21(13-11-20)31-15-18-7-3-2-4-8-18/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

FPWPOIKSMBSQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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